1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Vue d'ensemble

Description

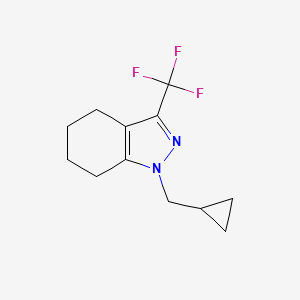

“1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a cyclopropylmethyl group (C3H5-CH2-), and an indazole group. Indazoles are heterocyclic compounds containing a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indazole ring, the introduction of the trifluoromethyl group, and the attachment of the cyclopropylmethyl group . Trifluoromethylation is a common reaction in organic chemistry, often involving the use of a trifluoromethylating reagent .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, the trifluoromethyl group, and the cyclopropylmethyl group . The trifluoromethyl group is a strong electron-withdrawing group, which would likely influence the chemical behavior of the compound .

Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in it. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it .

Applications De Recherche Scientifique

Structural Analysis and Supramolecular Interactions

A study by Teichert et al. (2007) focused on the structure of fluorinated indazoles, including 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. They used X-ray crystallography to determine the structures of NH-indazoles, highlighting the effect of fluorine substitution on supramolecular structure and interactions. This research provides insights into the structural aspects and potential applications of fluorinated indazoles in materials science and supramolecular chemistry (Teichert, Oulié, Jacob, Vendier, Etienne, Claramunt, López, Pérez Medina, Alkorta, & Elguero, 2007).

Synthesis and Characterization

Polo et al. (2016) developed an efficient microwave-assisted synthesis method for tetrahydroindazole derivatives, including compounds structurally related to 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. Their research outlines a green synthesis approach that enhances yields and reduces reaction times, which could be applied to the synthesis of similar compounds for research in medicinal chemistry and materials science (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).

Coordination Compounds and Biological Activity

Khan et al. (2017) explored the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with various metals, which could be relevant for compounds with similar backbones like 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. Their work on the synthesis of coordination compounds and their antimicrobial, antioxidant, and enzyme inhibition activities opens up potential applications in the development of new therapeutic agents and materials with specific biological properties (Khan, Gul, Shahzad, Jan, Ullah, Tahir, & Noor, 2017).

Antimicrobial and Antifungal Applications

Panda et al. (2022) discussed the impact of the indazole scaffold, which includes derivatives like 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, as potent antibacterial and antifungal agents. Their review highlights the versatility of the indazole core in medicinal chemistry, particularly in the design of compounds with significant antimicrobial and antifungal properties (Panda, Mohapatra, Chigurupati, Hossain, Nanda, & Yi, 2022).

Mécanisme D'action

Target of Action

Compounds containing trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Trifluoromethyl-containing compounds are known to undergo trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

Compounds containing cyclopropane motifs are known to be involved in various biochemical pathways .

Result of Action

Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-3-1-2-4-10(9)17(16-11)7-8-5-6-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVFHWYZDAWNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CC3CC3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-phenyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479749.png)

![1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479754.png)

![1-Methyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479755.png)

![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479756.png)

![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479758.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479761.png)

![(2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1479762.png)

![(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1479763.png)

![3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479764.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479765.png)

![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479766.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479768.png)

![2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479770.png)

![2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1479772.png)